molecular formula C18H21N5O4 B13917244 (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol

Cat. No.: B13917244
M. Wt: 371.4 g/mol
InChI Key: GEBXOLYUJHNDEZ-RRFJBIMHSA-N
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Description

The compound (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol is a complex organic molecule with significant implications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety, and a methoxyphenyl group. Its intricate structure allows it to participate in a variety of chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the purine base: This step involves the construction of the purine ring system, which can be achieved through various synthetic routes, including cyclization reactions.

    Attachment of the sugar moiety: The sugar component is introduced through glycosylation reactions, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the purine base with the methoxyphenyl group, typically using a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol: undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The methoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with nucleic acids and proteins.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol: can be compared with other similar compounds, such as:

    Adenosine: A naturally occurring nucleoside with a similar purine base but lacking the methoxyphenyl group.

    2’-Deoxyadenosine: Another nucleoside with a similar structure but without the hydroxymethyl group.

    3’-Azido-3’-deoxythymidine (AZT): An antiviral compound with a similar sugar moiety but different base and functional groups.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C18H21N5O4/c1-26-12-4-2-3-11(5-12)7-19-17-16-18(21-9-20-17)23(10-22-16)15-6-13(25)14(8-24)27-15/h2-5,9-10,13-15,24-25H,6-8H2,1H3,(H,19,20,21)/t13-,14+,15+/m0/s1

InChI Key

GEBXOLYUJHNDEZ-RRFJBIMHSA-N

Isomeric SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O

Canonical SMILES

COC1=CC=CC(=C1)CNC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O

Origin of Product

United States

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